molecular formula C20H14F3N3O B2416152 2-phenyl-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359034-50-6

2-phenyl-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2416152
CAS No.: 1359034-50-6
M. Wt: 369.347
InChI Key: IZOJDCMDQPDNDR-UHFFFAOYSA-N
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Description

2-phenyl-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound known for its unique chemical structure and properties. It is often used in scientific research due to its ability to interact with specific biological targets, making it valuable in various fields such as chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with proteins such asATF4 and NF-kB . These proteins play crucial roles in cellular processes such as inflammation and stress response.

Mode of Action

It’s suggested that the compound may exert its effects through theinhibition of ER stress and apoptosis , as well as the NF-kB inflammatory pathway . This suggests that the compound could interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

The compound appears to affect several biochemical pathways. It has been suggested to inhibit ER stress , a condition that occurs when there is an accumulation of misfolded proteins in the endoplasmic reticulum . The compound also appears to inhibit the NF-kB inflammatory pathway , which plays a key role in immune response to infection .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can influence the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME), ultimately affecting its bioavailability.

Result of Action

The compound appears to have promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it has been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-phenylpyrazolo[1,5-a]pyrazine with 3-(trifluoromethyl)benzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-phenyl-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-5-(4-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
  • 2-phenyl-5-(2-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Uniqueness

2-phenyl-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to the position of the trifluoromethyl group on the benzyl moiety, which can significantly influence its chemical reactivity and biological activity compared to its isomers .

Properties

IUPAC Name

2-phenyl-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O/c21-20(22,23)16-8-4-5-14(11-16)13-25-9-10-26-18(19(25)27)12-17(24-26)15-6-2-1-3-7-15/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOJDCMDQPDNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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